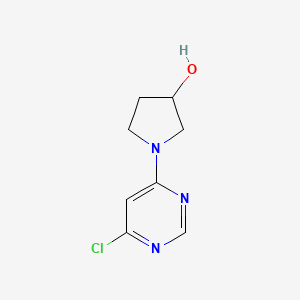
1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol
Vue d'ensemble
Description
1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol, also known as CPP or 6-chloro-PP, is a novel chemical compound. It has a molecular formula of C8H10ClN3O and a molecular weight of 199.64 g/mol .
Molecular Structure Analysis
The molecular structure of 1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol consists of a pyrrolidin-3-ol group attached to a 6-chloropyrimidin-4-yl group . The InChI code for this compound isInChI=1S/C8H10ClN3O/c9-7-3-8(11-5-10-7)12-2-1-6(13)4-12/h3,5-6,13H,1-2,4H2/t6-/m0/s1 . Physical And Chemical Properties Analysis
This compound has a molecular weight of 199.64 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound’s topological polar surface area is 49.2 Ų . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are both 199.0512396 g/mol .Applications De Recherche Scientifique
Molecular Structure and Hydrogen Bonding
Supramolecular Structures : The molecule exhibits polarized molecular-electronic structure, forming supramolecular structures through a combination of hydrogen bonds and aromatic π-π stackings. These interactions create molecular columns and hydrophilic tubes, which are significant in understanding nucleic acid structures and functions (Cheng, Chen, Liu, Wu, & Guo, 2011).
Hydrogen-Bonded Networks : Similar compounds form one-dimensional molecular chains and two-dimensional stepped networks through various hydrogen bonds. These are relevant for studying base pairing and molecular packing in aminopyrimidine structures (Cheng et al., 2011).
Synthesis and Derivative Formation
Derivative Synthesis : The synthesis of derivatives containing triazole, oxadiazole, or furan rings in addition to the pyrimidine fragment has shown plant growth stimulating effects (Pivazyan, Ghazaryan, Azaryan, & Yengoyan, 2019).
Formation of Betainic Pyrimidinaminides : Modification of pyrimidines can lead to the formation of betainic pyrimidinaminides, illustrating the versatility in chemical reactions and potential applications in biochemistry and pharmacology (Schmidt, 2002).
Biological Activities
- Plant Growth Stimulation : Derivatives of the compound have shown pronounced plant growth stimulating effects, indicating potential applications in agriculture and botany (Pivazyan et al., 2019).
Crystallography and Molecular Interactions
- Crystallographic Studies : The crystal structures of related compounds reveal significant insights into molecular interactions, hydrogen bonding, and polarization of electronic structures. These findings are critical in the field of crystallography and materials science (Orozco, Insuasty, Cobo, & Glidewell, 2009).
Propriétés
IUPAC Name |
1-(6-chloropyrimidin-4-yl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c9-7-3-8(11-5-10-7)12-2-1-6(13)4-12/h3,5-6,13H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGMLJYQCXYCRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



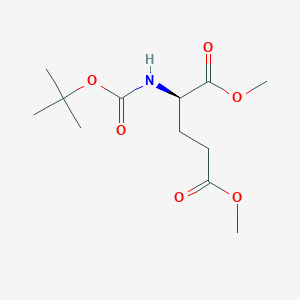
![{[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride](/img/structure/B1418766.png)
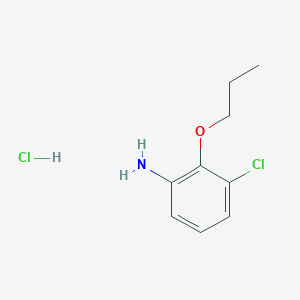

![[1-(2,2-Difluoroethyl)piperidin-4-yl]acetic acid](/img/structure/B1418771.png)
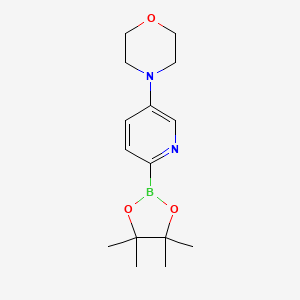
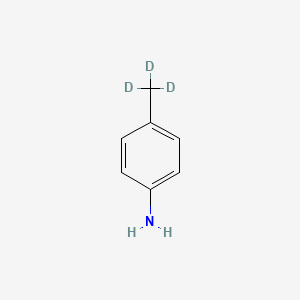
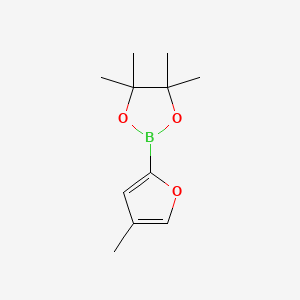
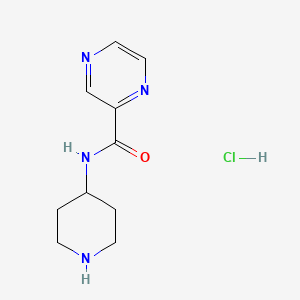
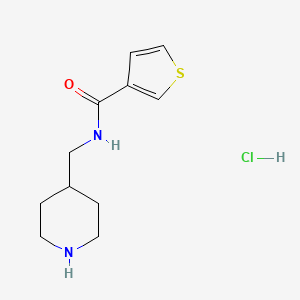
![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B1418781.png)
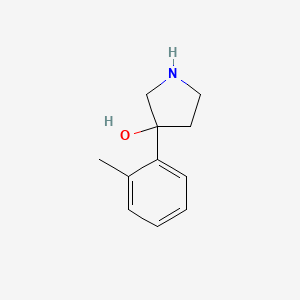
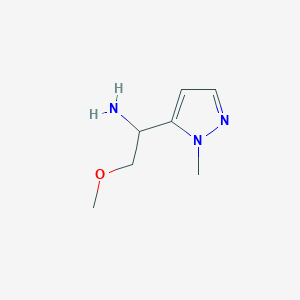
![1-[5-(Tetrahydrofuran-2-YL)-1,2,4-oxadiazol-3-YL]methanamine](/img/structure/B1418784.png)